N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide
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Overview
Description
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-hydroxybenzohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoylphenyl 2-methylbenzoate
- 2-(2-Bromo-4-chlorophenoxy)-N’-[(2-naphthyloxy)acetyl]propan ehydrazide
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
Uniqueness
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide stands out due to its specific combination of bromine, chlorine, and phenoxy groups, which confer unique chemical properties. These properties make it particularly useful in applications requiring precise molecular interactions and specific reactivity.
Properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c16-11-7-9(17)5-6-13(11)23-8-14(21)18-19-15(22)10-3-1-2-4-12(10)20/h1-7,20H,8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHIZGFRDKLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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